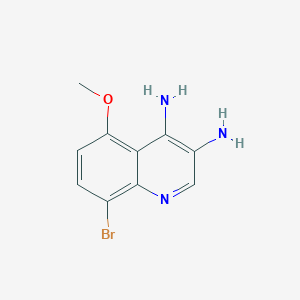
(S)-1-Methylpyrrolidin-3-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Methylpyrrolidin-3-ol hydrochloride is a chiral compound with a pyrrolidine ring structure. It is commonly used in various chemical and pharmaceutical applications due to its unique properties and reactivity. The compound is known for its ability to act as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Methylpyrrolidin-3-ol hydrochloride typically involves the reaction of (S)-1-Methylpyrrolidin-3-ol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as methanol or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Methylpyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
(S)-1-Methylpyrrolidin-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-1-Methylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple cyclic amine with a similar ring structure.
Prolinol: A hydroxylated derivative of pyrrolidine.
Pyrrolizine: A bicyclic compound with a fused pyrrolidine ring.
Uniqueness
(S)-1-Methylpyrrolidin-3-ol hydrochloride is unique due to its chiral nature and specific functional groups, which confer distinct reactivity and biological activity. Its ability to participate in a variety of chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C5H12ClNO |
|---|---|
Molecular Weight |
137.61 g/mol |
IUPAC Name |
1-methylpyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c1-6-3-2-5(7)4-6;/h5,7H,2-4H2,1H3;1H |
InChI Key |
NFJQDEPQZZLKRX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol](/img/structure/B13247151.png)
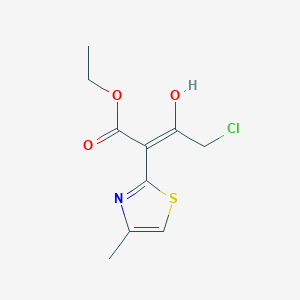
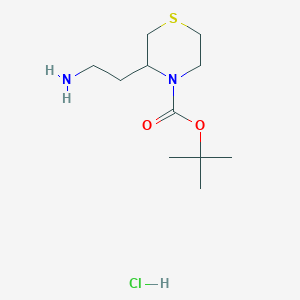
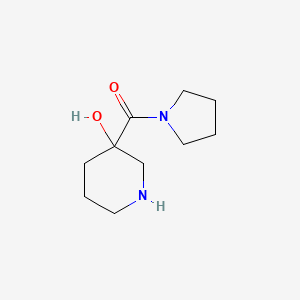
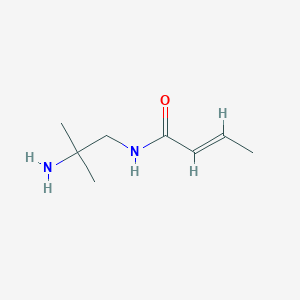
![(1-Methoxypropan-2-yl)[(2-methoxypyridin-3-yl)methyl]amine](/img/structure/B13247172.png)
![3-[(3,4-Difluorophenyl)amino]propan-1-ol](/img/structure/B13247174.png)
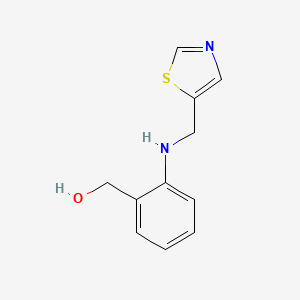
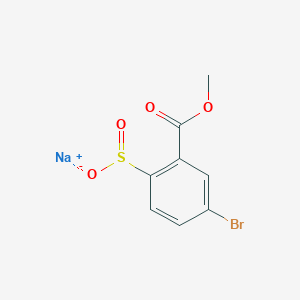
![5-[5-(Chloromethyl)oxolan-2-yl]-N-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B13247219.png)
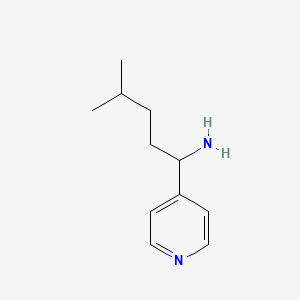
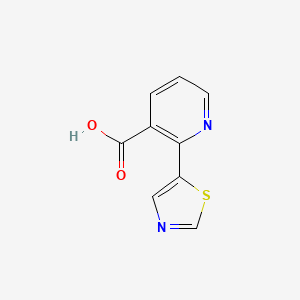
![3-[(2,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13247230.png)
